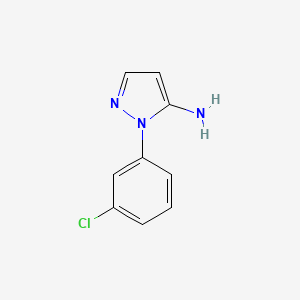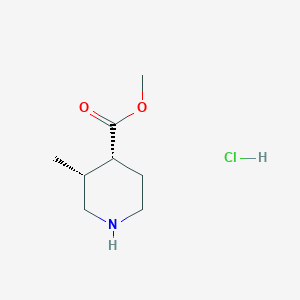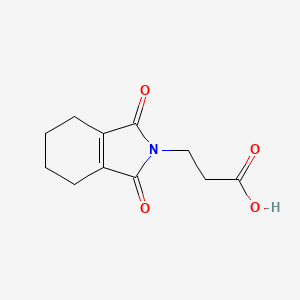
1-(3-chlorophenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has an amine group (-NH2) and a chlorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of “1-(3-chlorophenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring with an amine group attached at the 5-position and a chlorophenyl group attached at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “1-(3-chlorophenyl)-1H-pyrazol-5-amine” are not available, pyrazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the 3-position of the pyrazole ring .科学的研究の応用
Chemical Synthesis
“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is used in the synthesis of various chemical compounds. For instance, it can be used to produce “5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile”, a compound that is available for purchase from scientific chemical suppliers .
Development of Schiff-Base Complexes
This compound can also be used in the synthesis of Schiff-base complexes. For example, a ligand named “1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine” Schiff base was obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol . Transition metals, like Cu(II), were added to the prepared ligand as a dopant .
Potentiometric Sensors
“1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be used in the development of potentiometric sensors. A study has shown that a supramolecular architecture from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore for the selective recognition of “1-(3-chlorophenyl)piperazine” (mCPP), a new psychoactive substance .
Drug Detection
The compound can be used in the detection of drugs. As mentioned above, it has been used in the development of sensors for the selective determination of mCPP, a substance that produces stimulant and hallucinogenic effects similar to ecstasy .
Pharmacological Research
“1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be used in pharmacological research, particularly in the study of new psychoactive substances like mCPP .
Material Science
In material science, this compound can be used in the development of new materials with unique properties. For instance, when doped with transition metals, the resulting Schiff-base complexes can exhibit interesting physical and chemical properties .
作用機序
Target of Action
The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “1-(3-chlorophenyl)-1H-pyrazol-5-amine” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .
Pharmacokinetics
Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours
Result of Action
The activation of 5-HT2C receptors by “1-(3-chlorophenyl)-1H-pyrazol-5-amine” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .
Action Environment
The action, efficacy, and stability of “1-(3-chlorophenyl)-1H-pyrazol-5-amine” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound
特性
IUPAC Name |
2-(3-chlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYREVLPUANDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15001-15-7 |
Source


|
| Record name | 1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)
![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)
![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)